TMC310911
Overview
Description
The compound “TMC310911” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including benzyl, piperidine, benzothiazole, sulfonyl, isobutyl, hydroxy, carbamic acid, and furofuran ester, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall molecular structure. Typical synthetic routes may include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable electrophile.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Formation of the Carbamic Acid Ester: This step may involve the reaction of an alcohol with isocyanate or carbamoyl chloride.
Assembly of the Furofuran Ring: The furofuran ring can be synthesized through cyclization reactions involving diols and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The sulfonyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Benzyl halides, alkyl halides, nucleophiles
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of thiol derivatives
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound may modulate receptor activity by acting as an agonist or antagonist.
Signal Transduction: The compound may interfere with signal transduction pathways by binding to key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
TMC310911: shares similarities with other benzothiazole derivatives, piperidine-containing compounds, and carbamic acid esters.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical properties and reactivity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C38H53N5O7S2 |
---|---|
Molecular Weight |
756.0 g/mol |
IUPAC Name |
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[[2-[(1-cyclopentylpiperidin-4-yl)amino]-1,3-benzothiazol-6-yl]sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C38H53N5O7S2/c1-25(2)22-43(23-33(44)32(20-26-8-4-3-5-9-26)41-38(45)50-34-24-49-36-30(34)16-19-48-36)52(46,47)29-12-13-31-35(21-29)51-37(40-31)39-27-14-17-42(18-15-27)28-10-6-7-11-28/h3-5,8-9,12-13,21,25,27-28,30,32-34,36,44H,6-7,10-11,14-20,22-24H2,1-2H3,(H,39,40)(H,41,45) |
InChI Key |
JQUNFHFWXCXPRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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